molecular formula C19H22N4O3S B2741486 3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea CAS No. 899753-80-1

3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea

Cat. No.: B2741486
CAS No.: 899753-80-1
M. Wt: 386.47
InChI Key: BFZVKMRWHANGMM-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, a urea linkage, and a benzenesulfonamide group, making it a unique and versatile molecule in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to yield the urea derivative. Finally, the benzenesulfonamide group is introduced through a reaction with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The urea linkage and benzenesulfonamide group contribute to the compound’s binding affinity and specificity. This compound can inhibit the activity of certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-indole-3-carboxamide
  • 1-ethyl-1H-indole-3-sulfonamide
  • 4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide

Uniqueness

3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the urea linkage and benzenesulfonamide group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-2-23-13-17(16-5-3-4-6-18(16)23)22-19(24)21-12-11-14-7-9-15(10-8-14)27(20,25)26/h3-10,13H,2,11-12H2,1H3,(H2,20,25,26)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZVKMRWHANGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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